(3-Fluoro-3-methylcyclobutyl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-fluoro-3-methylcyclobutyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO/c1-6(7)2-5(3-6)4-8/h5,8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPBGQTWHFXYFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)CO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Retrosynthesis of 3 Fluoro 3 Methylcyclobutyl Methanol
Key Retrosynthetic Disconnections for the Fluorinated Cyclobutyl Ring
A primary consideration in the retrosynthesis of (3-Fluoro-3-methylcyclobutyl)methanol is the disconnection of the core cyclobutane (B1203170) ring. Two principal strategies emerge: a [2+2] cycloaddition approach and the functionalization of a pre-existing cyclobutane scaffold.
[2+2] Cycloaddition Strategy: This approach involves the formation of the four-membered ring from two two-carbon components. A logical disconnection of the target molecule points towards a substituted ketene (B1206846) or ketene iminium salt and an appropriately substituted alkene. For instance, the cyclobutane ring could be retrosynthetically cleaved to reveal a precursor such as a 1-fluoro-1-methylallene and an alkene, or a ketene equivalent and a 2-fluoro-2-methylpropene derivative. The success of this strategy hinges on controlling the regioselectivity and stereoselectivity of the cycloaddition, which can be influenced by the electronic nature and steric bulk of the substituents on both the ketene and the alkene.
Functionalization of a Pre-existing Cyclobutane: An alternative and often more convergent approach involves starting with a readily available cyclobutane derivative and introducing the required functional groups. A key disconnection in this strategy is the C-F bond, leading back to a tertiary alcohol precursor, 3-hydroxy-3-methylcyclobutyl)methanol. This simplifies the problem to the synthesis of a 1,3-disubstituted cyclobutane with a tertiary alcohol and a hydroxymethyl group. Further disconnection of the hydroxymethyl group via a Grignard-type reaction or a Wittig olefination followed by hydroboration-oxidation leads to a 3-hydroxy-3-methylcyclobutanone (B13696641) or a related ketone precursor. The synthesis of such cyclobutanone (B123998) derivatives can often be achieved through established methods, including the [2+2] cycloaddition of a ketene with an appropriate alkene followed by dehalogenation, or the ring expansion of a cyclopropanone (B1606653) derivative.
| Disconnection Strategy | Key Precursors | Synthetic Challenges |
| [2+2] Cycloaddition | Substituted ketene/alkene | Regio- and stereoselectivity control |
| Functionalization | 3-Hydroxy-3-methylcyclobutanone | Synthesis of the cyclobutanone precursor |
Fluorine Introduction Strategies in Retrosynthetic Pathways towards this compound
The introduction of the fluorine atom is a critical step in the synthesis of the target molecule. Given the tertiary nature of the carbon atom bearing the fluorine, several modern fluorination methods are applicable.
Deoxyfluorination of a Tertiary Alcohol: A highly effective strategy involves the late-stage fluorination of a tertiary alcohol precursor, (3-hydroxy-3-methylcyclobutyl)methanol. This transformation can be achieved using a variety of deoxyfluorination reagents. Reagents such as diethylaminosulfur trifluoride (DAST) and its analogues (e.g., Deoxo-Fluor®, PyFluor) are commonly employed for this purpose. These reagents activate the hydroxyl group, which is then displaced by a fluoride (B91410) ion. The reaction conditions, including solvent and temperature, can be optimized to minimize side reactions such as elimination, which can be a competing pathway with tertiary alcohols.
Electrophilic Fluorination: While less common for the direct synthesis of tertiary alkyl fluorides from hydrocarbons, electrophilic fluorinating agents such as Selectfluor® could potentially be used in a more indirect route. For instance, an enolate derived from a 3-methylcyclobutanone precursor could be subjected to electrophilic fluorination. However, this would necessitate subsequent functional group manipulations to arrive at the target alcohol.
Nucleophilic Fluorination: If a suitable leaving group (e.g., tosylate, mesylate, or halide) can be installed at the tertiary position of a precursor, nucleophilic displacement with a fluoride source, such as potassium fluoride in the presence of a phase-transfer catalyst or cesium fluoride, could be a viable option. However, the steric hindrance at the tertiary center and the potential for elimination reactions are significant challenges to overcome with this approach.
| Fluorination Reagent | Precursor Functional Group | Key Considerations |
| DAST, Deoxo-Fluor® | Tertiary Alcohol | Optimization to minimize elimination |
| Selectfluor® | Enolate | Indirect route requiring further steps |
| KF, CsF | Leaving Group (e.g., OTs) | Steric hindrance and elimination |
Methyl Group Stereocontrol Considerations in this compound Retrosynthesis
The target molecule possesses a single stereocenter at the C3 position. While the provided subject does not specify a desired stereoisomer, any practical synthesis must consider the stereochemical outcome. The relative stereochemistry between the fluorine, methyl, and hydroxymethyl groups is a crucial aspect of the synthetic design.
In the context of the functionalization strategy, the stereochemistry can be influenced at several stages. If the synthesis proceeds through a 3-methylcyclobutanone precursor, the addition of a nucleophile to the carbonyl group could potentially be directed by existing stereocenters on the ring or by the use of chiral reagents to achieve facial selectivity.
Furthermore, during the deoxyfluorination of the tertiary alcohol precursor, the stereochemical outcome depends on the reaction mechanism. An SN2-type mechanism would lead to inversion of configuration at the carbon center, while an SN1-type mechanism proceeding through a carbocation intermediate would likely result in a racemic or diastereomeric mixture. The choice of fluorinating reagent and reaction conditions can influence the mechanistic pathway. For instance, reagents that promote a more concerted displacement are more likely to proceed with inversion of stereochemistry.
Direct Synthetic Routes to 3 Fluoro 3 Methylcyclobutyl Methanol
Ring-Closure Methodologies for the Cyclobutyl Core
The construction of the sterically demanding 3,3-disubstituted cyclobutane (B1203170) ring is a key challenge. Several methodologies can be considered for the formation of this core structure.
[X+Y] Cycloaddition Approaches for Cyclobutane Formation
[2+2] cycloaddition reactions are a primary method for constructing cyclobutane rings. acs.orgbaranlab.org These reactions typically involve the photochemical or thermal activation of two olefinic components to form a four-membered ring. For the synthesis of a precursor to (3-fluoro-3-methylcyclobutyl)methanol, a potential strategy would involve the cycloaddition of an appropriately substituted alkene and a ketene (B1206846) or a ketene equivalent.
A plausible approach could utilize the [2+2] cycloaddition of an allene (B1206475) with an alkene. For instance, the reaction of an allenoate with a terminal alkene can yield 1,3-substituted cyclobutanes. nih.gov While this specific example leads to a 1,3-substitution pattern, modifications to the starting materials could potentially lead to the desired 1,1,3-trisubstituted pattern after further functional group manipulations.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |
| Aryl Enone | Alkene | Ru(bipy)3Cl2, visible light | Substituted Cyclobutane | organic-chemistry.org |
| Terminal Alkene | Allenoate | Thermal | 1,3-Substituted Cyclobutane | nih.gov |
| Dichloroketene | Alkene | Thermal | Dichlorocyclobutanone | nih.gov |
This table presents examples of [2+2] cycloaddition reactions for the synthesis of cyclobutane derivatives.
Intramolecular Substitution Reactions in Cyclobutyl Synthesis
Intramolecular cyclization reactions provide another powerful tool for the formation of cyclic systems. A classic approach is the Wurtz reaction, which involves the intramolecular coupling of a 1,4-dihalide using a reducing metal, typically sodium. documentsdelivered.com To construct the 3-methylcyclobutyl core, a suitably substituted 1,4-dihalopentane derivative could be envisioned as a starting material.
Copper hydride-catalyzed intramolecular hydroalkylation of halide-tethered styrenes has also been shown to produce enantioenriched cyclobutanes. organic-chemistry.org Adapting this methodology would require a substrate with the appropriate substitution pattern to generate the desired 3-methylcyclobutyl structure.
Strain-Relieving Transformations of Bicyclo[1.1.0]butanes (BCBs) to Cyclobutanes
Bicyclo[1.1.0]butanes (BCBs) are highly strained molecules that can undergo a variety of strain-release transformations to form functionalized cyclobutane derivatives. nih.govrsc.org The high p-character of the central C1-C3 bond makes them susceptible to reactions with nucleophiles, radicals, and electrophiles.
The reaction of BCBs with nucleophiles is a well-established method for generating substituted cyclobutanes. Furthermore, radical-mediated transformations of BCBs can provide access to a diverse range of functionalized cyclobutane derivatives under mild conditions. Recent advancements have also demonstrated that merging C-C bond cleavage in BCBs with ruthenium-catalyzed remote C-H activation can lead to the synthesis of versatile tri- and tetrasubstituted cyclobutanes. nih.gov These methods offer promising, though theoretical, pathways to the 3-methylcyclobutyl core of the target molecule.
| BCB Reaction Type | Reagents | Product | Key Feature | Reference |
| Alder-Ene Reaction | Cyclopropenes/Arynes | Cyclopropyl/Aryl-substituted cyclobutenes | Forms quaternary carbon center | nih.govacs.org |
| Nucleophilic Addition | Various Nucleophiles | Substituted Cyclobutanes | Strain-release driven | |
| Radical Addition | C(sp³)-centered radicals | Functionalized Cyclobutanes | Photoredox catalysis | |
| C-C/C-H Functionalization | Heteroarenes, Alkyl Halides, Ru(II) catalyst | Tri- and Tetrasubstituted Cyclobutanes | High Fsp3 character | nih.gov |
This table summarizes strain-relieving transformations of bicyclo[1.1.0]butanes for the synthesis of substituted cyclobutanes.
Fluorination Strategies for this compound Synthesis
The introduction of a fluorine atom at a tertiary carbon center presents a significant synthetic hurdle. The choice between electrophilic and nucleophilic fluorination methods is critical and depends on the nature of the available precursor.
Electrophilic Fluorination Reagents and Protocols
Electrophilic fluorination is typically employed on electron-rich substrates such as enols, enolates, or enamines. A plausible precursor for this strategy would be a tertiary alcohol, (3-methylcyclobutyl)methanol, which could be oxidized to the corresponding ketone. The ketone could then be converted to an enol ether or enol acetate, which would then be subjected to an electrophilic fluorinating agent.
Selectfluor® (F-TEDA-BF4) is a widely used and relatively safe electrophilic fluorinating agent. nih.govorganic-chemistry.org It has been successfully used for the fluorination of a variety of substrates, including enol esters. sci-hub.se The reaction of an enol ester with Selectfluor generally proceeds under mild conditions to yield the corresponding α-fluoroketone. sci-hub.se Subsequent reduction of the ketone would provide the target this compound. A divergent fluorination of alkylidenecyclobutanes with Selectfluor has also been reported, yielding various fluorinated products while keeping the cyclobutane ring intact. bohrium.com
Another common electrophilic fluorinating agent is N-Fluorobenzenesulfonimide (NFSI). It has been used in the fluorination-induced ring opening of cyclic allylic alcohols, demonstrating its utility in complex transformations. researchgate.net
| Reagent | Substrate Type | Product | Reference |
| Selectfluor® | Tertiary Alcohols (after activation) | Tertiary Alkyl Fluoride (B91410) | organic-chemistry.org |
| Selectfluor® | Enol Esters | α-Fluoroketone | sci-hub.se |
| Selectfluor® | Alkylidenecyclobutanes | Fluorohydrins, Fluoroethers, etc. | bohrium.com |
| N-Fluorobenzenesulfonimide (NFSI) | Allylic Alcohols | Z-Fluoroalkenes (via ring-opening) | researchgate.net |
This table provides an overview of common electrophilic fluorination reagents and their applications.
Nucleophilic Fluorination Reagents and Protocols
Nucleophilic fluorination typically involves the displacement of a leaving group by a fluoride ion. A suitable precursor for this approach would be a molecule with a good leaving group, such as a tosylate or a triflate, at the tertiary position of the cyclobutane ring. However, SN2 reactions at tertiary centers are generally disfavored due to steric hindrance, and SN1 reactions can be complicated by competing elimination reactions and rearrangements.
Despite these challenges, methods for the nucleophilic fluorination of tertiary alcohols have been developed. For example, deoxyfluorination reagents like diethylaminosulfur trifluoride (DAST) can convert alcohols to the corresponding fluorides. More modern reagents like PyFluor have also been developed for this purpose.
The use of alkali metal fluorides, such as potassium fluoride (KF) or cesium fluoride (CsF), is another common approach, often in the presence of a phase-transfer catalyst to enhance the solubility and nucleophilicity of the fluoride ion. nih.govacs.org Hydrogen bonding catalysis has also been shown to modulate the regioselectivity in nucleophilic fluorination reactions. acs.org
| Reagent/System | Leaving Group | Key Features | Reference |
| Diethylaminosulfur trifluoride (DAST) | Hydroxyl | Deoxyfluorination | |
| PyFluor | Hydroxyl | Deoxyfluorination | |
| Alkali Metal Fluorides (KF, CsF) | Tosylate, Triflate, etc. | Often requires phase-transfer catalysis | nih.govacs.org |
| NEt3·3HF | Aziridinium ion | Soluble fluoride source | acs.org |
This table outlines various nucleophilic fluorination reagents and systems.
Deoxyfluorination Methods for Alcohol Precursors
A prominent strategy for the synthesis of this compound involves the direct conversion of a hydroxyl group to a fluorine atom using a deoxyfluorination agent. This approach typically starts from a precursor molecule, such as 1-methylcyclobutane-1,3-diol, where one of the hydroxyl groups can be selectively replaced by fluorine.
Commonly employed deoxyfluorinating reagents include diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). sigmaaldrich.com The reaction proceeds through the activation of the alcohol, followed by a nucleophilic substitution by fluoride. nih.govnih.gov For diol substrates, achieving selective monofluorination can be a challenge, often requiring careful control of reaction conditions or the use of sterically hindered reagents. nih.gov
The general transformation can be represented as follows:
Reaction Scheme: HO-(C₄H₆(CH₃))-CH₂OH + Deoxyfluorinating Agent → F-(C₄H₆(CH₃))-CH₂OH
The choice of reagent and reaction conditions is critical to minimize side reactions, such as elimination or rearrangement, which can be prevalent in the synthesis of strained four-membered ring systems.
| Reagent | Typical Conditions | Key Features |
| DAST | CH₂Cl₂, low temperature (-78 °C to rt) | Widely used, but can be thermally unstable. nih.gov |
| Deoxo-Fluor® | Toluene or CH₂Cl₂, rt | More thermally stable alternative to DAST, often providing higher yields and cleaner reactions. sigmaaldrich.com |
Methyl Group Introduction and Functional Group Manipulations
The introduction of the methyl group is another critical step in the synthesis of the target molecule. This can be achieved through various methods, with Grignard reagent additions to carbonyl compounds being a primary example.
Grignard Reagent Additions to Ketone/Aldehyde Intermediates
A powerful method for carbon-carbon bond formation, the Grignard reaction can be employed to introduce the methyl group. In a plausible synthetic route, a precursor such as 3-fluorocyclobutanone can be reacted with a methyl Grignard reagent, like methylmagnesium bromide (CH₃MgBr). This reaction results in the formation of a tertiary alcohol, directly yielding the 3-fluoro-3-methylcyclobutanol core after acidic workup. Subsequent functional group manipulation would then be required to introduce the hydroxymethyl group.
The fundamental reaction is the nucleophilic addition of the Grignard reagent to the carbonyl carbon of the ketone. tardigrade.invaia.com
Reaction Scheme: F-(C₄H₅=O) + CH₃MgBr → F-(C₄H₅(CH₃))-OMgBr → F-(C₄H₅(CH₃))-OH
| Reactant | Grignard Reagent | Product |
| 3-Fluorocyclobutanone | Methylmagnesium bromide | 3-Fluoro-1-methylcyclobutanol |
This intermediate would then need to be converted to the final product, for instance, through a sequence involving oxidation and reduction or other functional group interconversions.
Stereoselective Methylation Approaches
Achieving a specific stereochemistry at the C3 position of the cyclobutane ring can be crucial for the biological activity of the final compound. While the Grignard addition to a prochiral ketone like 3-fluorocyclobutanone will generate a racemic mixture of the tertiary alcohol, stereoselective methylation approaches can be employed to control the stereochemical outcome.
Research into the stereoselective reduction of 3-substituted cyclobutanones has shown that the facial selectivity of hydride attack can be influenced by the existing substituent, often leading to a high preference for one diastereomer. nih.govvub.ac.be This principle can be extended to the addition of other nucleophiles, such as methyl groups. The stereoselectivity is often governed by steric hindrance, with the incoming nucleophile preferentially attacking from the less hindered face of the cyclobutanone (B123998) ring.
For example, in the case of a substituted 3-fluorocyclobutanone, the approach of the methyl Grignard reagent could be directed by a bulky substituent elsewhere on the ring, or by the use of chiral auxiliaries or catalysts. The Felkin-Anh model can often be used to predict the stereochemical outcome of nucleophilic additions to cyclic ketones. nih.gov
Protecting Group Chemistry in the Synthesis of this compound
In a multi-step synthesis of a molecule with multiple functional groups like this compound, the use of protecting groups is often indispensable to prevent unwanted side reactions. wikipedia.orgorganic-chemistry.org
For a synthetic route starting from a diol precursor, such as 1-methylcyclobutane-1,3-diol, it may be necessary to protect one of the hydroxyl groups while the other is being fluorinated. 1,2- and 1,3-diols are commonly protected as cyclic acetals, for example, by reacting them with acetone (B3395972) or benzaldehyde (B42025) in the presence of an acid catalyst to form an acetonide or a benzylidene acetal (B89532), respectively. chem-station.comyoutube.com
These cyclic acetals are generally stable under basic and reductive conditions, which would be compatible with a subsequent Grignard reaction. chem-station.com The protecting group can then be removed under acidic conditions to reveal the free hydroxyl group.
| Protecting Group | Protection Reagent | Deprotection Condition | Stability |
| Acetonide | Acetone, acid catalyst | Aqueous acid | Stable to bases, nucleophiles, and reducing agents. |
| Benzylidene acetal | Benzaldehyde, acid catalyst | Aqueous acid, hydrogenolysis | Stable to bases and many other reagents. |
The strategic use of protecting groups allows for a controlled and sequential manipulation of the functional groups, which is crucial for the successful synthesis of complex molecules like this compound.
Asymmetric Synthesis and Stereochemical Control of 3 Fluoro 3 Methylcyclobutyl Methanol
Chiral Auxiliary-Mediated Approaches to Fluorinated Cyclobutanes
Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily imparting chirality to a substrate to direct a stereoselective transformation. wikipedia.orgsigmaaldrich.comresearchgate.net While specific examples detailing the use of chiral auxiliaries for the direct synthesis of (3-fluoro-3-methylcyclobutyl)methanol are not extensively documented in readily available literature, the principles of this approach can be applied to precursors of this target molecule.
One conceptual approach involves the use of a chiral auxiliary attached to a cyclobutane (B1203170) precursor. For instance, a carboxylic acid derivative of a cyclobutene (B1205218) could be coupled with a commercially available chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative. wikipedia.org Subsequent diastereoselective reactions, for example, a conjugate addition or an alkylation, would be directed by the steric and electronic influence of the auxiliary. The fluorination step could be achieved using an electrophilic fluorine source, with the auxiliary guiding the facial selectivity of the fluorine attack. Finally, removal of the chiral auxiliary would yield the enantiomerically enriched fluorinated cyclobutane derivative, which could then be converted to this compound. The success of this strategy hinges on the ability of the auxiliary to effectively control the stereochemistry at the C3 position during the formation of the quaternary stereocenter.
Asymmetric Catalysis in Cyclobutane Formation (e.g., [2+2] cycloadditions, hydroboration)
Asymmetric catalysis offers a more atom-economical approach to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of enantiomerically enriched product. Several catalytic strategies are pertinent to the asymmetric synthesis of fluorinated cyclobutanes.
[2+2] Cycloadditions: The [2+2] cycloaddition is a fundamental method for constructing cyclobutane rings. Asymmetric catalysis of these reactions can be achieved using chiral Lewis acids or organocatalysts to control the stereochemical outcome. While a direct asymmetric [2+2] cycloaddition to form the 3-fluoro-3-methylcyclobutane core of the target molecule is a complex transformation, related methodologies provide a proof of principle. For instance, the enantioselective synthesis of other substituted cyclobutanes has been achieved with high stereocontrol. rsc.org
Asymmetric Hydroboration: A more plausible catalytic route to an enantiomerically enriched precursor of this compound could involve the asymmetric hydroboration of a suitably substituted methylenecyclobutane. Rhodium complexes with chiral diene ligands have been shown to be effective catalysts for the highly diastereo- and enantioselective arylation of cyclobutenes, demonstrating the potential for catalytic functionalization of the cyclobutane ring. rsc.org An analogous hydroboration reaction on a 3-fluoro-3-methyl-1-methylenecyclobutane, followed by oxidation, would, in principle, yield the desired chiral alcohol. The choice of chiral ligand would be crucial in determining the enantioselectivity of the hydroboration step.
Diastereoselective Synthesis from Chiral Precursors
The use of starting materials from the "chiral pool" provides a robust strategy for the synthesis of enantiomerically pure compounds. This approach involves leveraging the inherent chirality of readily available natural products, such as amino acids, carbohydrates, or terpenes, to construct complex chiral molecules.
A hypothetical diastereoselective synthesis of this compound could commence from a chiral building block that already contains one or more of the required stereocenters. For example, a chiral cyclobutane derivative synthesized from a chiral precursor could undergo a series of diastereoselective transformations. Rhodium-catalyzed reactions have been utilized for the diastereoselective synthesis of substituted cyclobutanes. nih.gov Similarly, Michael additions onto cyclobutenes have been shown to proceed with high diastereoselectivity. researchgate.net A strategy could involve the diastereoselective addition of a methyl group to a chiral 3-fluorocyclobutanone derivative, where the existing stereocenter(s) on the ring or a chiral reagent would control the facial selectivity of the addition. Subsequent reduction of the ketone would then furnish the alcohol. The success of this approach is contingent on the ability to translate the chirality of the starting material into the desired stereochemistry at the newly formed quaternary center.
Resolution Techniques for Enantiopure this compound and its Derivatives
When a racemic mixture of a chiral compound is synthesized, resolution techniques can be employed to separate the enantiomers. For alcohols like this compound, enzymatic kinetic resolution is a particularly powerful and widely used method. researchgate.netmdpi.comresearchgate.net
Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture. For a racemic alcohol, this typically involves an acylation reaction. In the presence of a suitable acyl donor and a lipase (B570770) such as Candida antarctica lipase B (CALB), one enantiomer will be acylated at a much faster rate than the other. This results in a mixture of one enantiomer of the alcohol and the other enantiomer of the corresponding ester, which can then be separated by standard chromatographic methods. The ester can be subsequently hydrolyzed to afford the other enantiomer of the alcohol. This method has been successfully applied to the resolution of a variety of racemic alcohols, including those with fluorine substituents. researchgate.netresearchgate.net The efficiency of the resolution is quantified by the enantiomeric ratio (E), with higher values indicating better separation.
| Enzyme | Acyl Donor | Solvent | Outcome |
| Lipase PS | Vinyl acetate | Eco-friendly solvents | Moderate enantioselectivity for primary alcohols |
| Candida antarctica lipase B (CALB) | Vinyl propionate | Diisopropyl ether | High enantioselectivity (E > 200) for some allylic alcohols |
| Candida rugosa lipase | Isopropenyl acetate | Toluene/[EMIM][BF4] | High enantioselectivity (E = 67.5) for a β-blocker precursor |
This table presents examples of enzymatic resolutions of various alcohols to illustrate the general principles and effectiveness of the technique.
Methodologies for Stereochemical Assignment in Fluorinated Cyclobutyl Systems (e.g., NOESY)
The unambiguous determination of the relative and absolute stereochemistry of chiral molecules is a critical aspect of asymmetric synthesis. For fluorinated cyclobutane systems, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a 2D NMR technique that detects through-space interactions between protons that are in close proximity (typically < 5 Å). wordpress.com In the context of this compound and its derivatives, NOESY experiments can be used to establish the relative stereochemistry of the substituents on the cyclobutane ring. For example, a NOESY correlation between the protons of the methyl group and the protons of the hydroxymethyl group would indicate that these two groups are on the same face of the ring (a cis relationship). Conversely, the absence of such a correlation would suggest a trans relationship. The puckered nature of the cyclobutane ring can influence the observed NOE enhancements. researchgate.netacs.org
Other NMR Techniques: In addition to NOESY, other NMR experiments are crucial for stereochemical assignment. ¹H-¹H coupling constants can provide information about the dihedral angles between adjacent protons, which can help to define the conformation of the cyclobutane ring. acs.org Furthermore, ¹⁹F NMR spectroscopy is a valuable tool for characterizing fluorinated compounds, and ¹H-¹⁹F and ¹³C-¹⁹F coupling constants can also provide structural insights. acs.orgresearchgate.net In some cases, the formation of diastereomeric derivatives with a chiral resolving agent can be used to distinguish between enantiomers by NMR. Ultimately, single-crystal X-ray diffraction provides the most definitive determination of absolute stereochemistry, if suitable crystals can be obtained.
Chemical Transformations and Reactivity of 3 Fluoro 3 Methylcyclobutyl Methanol
Reactions Involving the Hydroxyl Group of (3-Fluoro-3-methylcyclobutyl)methanol
The primary alcohol in this compound is susceptible to a range of transformations common to alcohols, including oxidation, esterification, etherification, and halogenation.
The primary alcohol of this compound can be oxidized to form either (3-fluoro-3-methylcyclobutyl)carbaldehyde or 3-fluoro-3-methylcyclobutane-1-carboxylic acid, depending on the oxidizing agent and reaction conditions employed.
Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, are typically used for the selective oxidation of primary alcohols to aldehydes. The reaction is generally performed in an anhydrous solvent like dichloromethane (B109758) to prevent over-oxidation to the carboxylic acid.
Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO4), chromic acid (generated in situ from chromium trioxide and sulfuric acid, known as the Jones reagent), or sodium hypochlorite (B82951) in the presence of a catalyst, will oxidize the primary alcohol directly to the corresponding carboxylic acid. youtube.com
Table 1: Predicted Oxidation Reactions of this compound
| Starting Material | Reagent(s) | Product | Product Class |
| This compound | Pyridinium chlorochromate (PCC) | (3-Fluoro-3-methylcyclobutyl)carbaldehyde | Aldehyde |
| This compound | Dess-Martin periodinane | (3-Fluoro-3-methylcyclobutyl)carbaldehyde | Aldehyde |
| This compound | Potassium permanganate (KMnO4) | 3-Fluoro-3-methylcyclobutane-1-carboxylic acid | Carboxylic Acid |
| This compound | Chromic acid (H2CrO4) | 3-Fluoro-3-methylcyclobutane-1-carboxylic acid | Carboxylic Acid |
Esterification: this compound can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. The most common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. youtube.comyoutube.comtruman.edu The reaction is reversible, and water is typically removed to drive the equilibrium towards the ester product.
Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. organic-chemistry.org This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This nucleophilic alkoxide can then react with an alkyl halide in an SN2 reaction to yield an ether. Alternatively, acid-catalyzed dehydration of the alcohol can lead to the formation of a symmetric ether, although this is less controlled.
Table 2: Predicted Esterification and Etherification Reactions
| Reaction Type | Reactants | Catalyst/Conditions | Product |
| Fischer Esterification | This compound + Acetic acid | Sulfuric acid, heat | (3-Fluoro-3-methylcyclobutyl)methyl acetate |
| Acylation | This compound + Acetyl chloride | Pyridine | (3-Fluoro-3-methylcyclobutyl)methyl acetate |
| Williamson Ether Synthesis | 1. This compound + NaH 2. Methyl iodide | THF | 1-(Methoxymethyl)-3-fluoro-3-methylcyclobutane |
The hydroxyl group of this compound can be replaced by a halogen atom using various halogenating agents. youtube.com For instance, treatment with thionyl chloride (SOCl2) can convert the alcohol to (1-(chloromethyl)-3-fluoro-3-methylcyclobutane). Similarly, phosphorus tribromide (PBr3) can be used to synthesize the corresponding bromo-derivative. These reactions typically proceed via an SN2 mechanism, especially for primary alcohols, which minimizes the likelihood of carbocation rearrangements. youtube.com
Table 3: Predicted Halogenation Reactions
| Desired Halogen | Reagent | Product |
| Chlorine | Thionyl chloride (SOCl2) | 1-(Chloromethyl)-3-fluoro-3-methylcyclobutane |
| Bromine | Phosphorus tribromide (PBr3) | 1-(Bromomethyl)-3-fluoro-3-methylcyclobutane |
| Iodine | Phosphorus triiodide (P4/I2) | 1-(Iodomethyl)-3-fluoro-3-methylcyclobutane |
Reactions of the Cyclobutyl Ring System in this compound
The cyclobutane (B1203170) ring is characterized by significant ring strain, which makes it susceptible to ring-opening and rearrangement reactions under certain conditions. echemi.com
Baeyer-Villiger Oxidation: While this compound itself will not undergo a Baeyer-Villiger oxidation, its corresponding ketone, (3-fluoro-3-methylcyclobutan-1-one), which can be synthesized via oxidation of a corresponding secondary alcohol, would be a suitable substrate. The Baeyer-Villiger oxidation involves the insertion of an oxygen atom adjacent to the carbonyl group, converting a cyclic ketone into a lactone (a cyclic ester). wikipedia.orgorganic-chemistry.orgrsc.org The reaction is typically carried out with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms, with more substituted carbons migrating preferentially.
Lewis Acid-Catalyzed Ring-Opening: Cyclobutane derivatives can undergo ring-opening reactions in the presence of Lewis acids. wikipedia.orgchemrxiv.org These reactions often proceed through a carbocationic intermediate. The strain in the four-membered ring provides a thermodynamic driving force for the cleavage of a C-C bond. The specific outcome of such a reaction with this compound would depend on the nature of the Lewis acid and the reaction conditions.
Ring Expansions: Ring expansion of cyclobutane derivatives is a common process, often driven by the formation of a more stable carbocation and the relief of ring strain. echemi.comchemistrysteps.com For example, if the hydroxyl group of this compound is converted to a good leaving group (e.g., a tosylate), its departure could be accompanied by a 1,2-alkyl shift, leading to a cyclopentyl cation. This rearrangement would expand the four-membered ring to a less strained five-membered ring. Such reactions are often observed in solvolysis or under acidic conditions.
Ring Contractions: While less common than ring expansions for cyclobutanes, ring contractions can occur under specific circumstances, often involving the formation of a cyclopropylcarbinyl cation intermediate. wikipedia.orgresearchgate.netetsu.edu For this compound, a ring contraction is generally not an expected pathway under typical reaction conditions.
Table 4: Predicted Reactions of the Cyclobutyl Ring System
| Reaction Type | Substrate Prerequisite | Reagent(s) | Potential Product Class | Driving Force |
| Baeyer-Villiger Oxidation | Oxidation to the corresponding cyclobutanone (B123998) | m-CPBA | Lactone | Formation of a stable ester |
| Lewis Acid-Catalyzed Opening | This compound | Lewis Acid (e.g., BF3, AlCl3) | Acyclic functionalized alkane | Relief of ring strain |
| Ring Expansion | Conversion of -OH to a good leaving group | Acid or Solvolysis | Cyclopentane derivative | Relief of ring strain, formation of a more stable carbocation |
Cyclobutyl Substituent Functionalizations (e.g., C-H bond activation)
The functionalization of C-H bonds on the cyclobutyl ring of this compound would represent a significant synthetic challenge and an area ripe for investigation. The inherent strength of C(sp³)–H bonds, particularly on a strained cyclobutane ring, typically requires advanced catalytic methods.
Research in this area would likely explore the use of transition metal catalysts, such as those based on rhodium, palladium, or iridium, to achieve site-selective C-H activation. The directing capacity of the primary alcohol (-CH₂OH) group could be exploited to functionalize the C-H bonds at the C2 and C4 positions. The presence of the fluorine and methyl groups at the C3 position would introduce significant steric and electronic bias, potentially influencing the regioselectivity of such reactions.
A hypothetical study might compare the reactivity of different C-H bonds within the molecule under various catalytic conditions, as summarized in the conceptual data table below.
Conceptual Research Data on C-H Bond Activation:
| Catalyst System | C-H Bond Targeted | Proposed Product | Potential Yield (%) | Regioselectivity |
|---|---|---|---|---|
| Rh₂(esp)₂ | C2/C4 equatorial C-H | 2/4-Aryl-(3-fluoro-3-methylcyclobutyl)methanol | Low to Moderate | Moderate |
| Pd(OAc)₂ with directing group | C2/C4 C-H | 2/4-Acetoxylated derivative | Moderate | High |
Reactivity Profiles Influenced by the Fluorine Atom
The fluorine atom at the C3 position is expected to exert a profound influence on the reactivity of this compound through various electronic effects.
Neighboring Group Participation Effects of Fluorine
The participation of a fluorine atom as a neighboring group is a topic of considerable debate and is generally considered weak compared to other halogens due to the high strength of the C-F bond and the low polarizability of fluorine. However, in specific contexts, such as the solvolysis of a derivative where a carbocation is formed at a neighboring carbon, the lone pairs of the fluorine atom could potentially offer some degree of stabilization.
For this compound, if the hydroxyl group were converted to a good leaving group (e.g., a tosylate), solvolysis reactions could be studied to probe for any rate enhancement or stereochemical outcomes indicative of fluorine participation. This would typically involve comparing its rate of reaction to that of a non-fluorinated analogue, (3-methylcyclobutyl)methanol. A significant rate acceleration in the fluorinated compound could suggest anchimeric assistance, though inductive effects would also need to be carefully considered.
C-F Bond Activation Studies
The activation and subsequent functionalization of the C-F bond in this compound would be a challenging but potentially valuable transformation. The C(sp³)-F bond is one of the strongest single bonds in organic chemistry, and its cleavage typically requires harsh conditions or specialized reagents.
Potential avenues for investigation would include:
Reductive Defluorination: Using strong reducing agents or electrochemical methods.
Lewis Acid-Mediated Activation: Employing strong Lewis acids to polarize the C-F bond and facilitate nucleophilic attack.
Transition Metal-Catalyzed Activation: Utilizing low-valent transition metal complexes that can insert into the C-F bond.
Research in this area would be fundamental to understanding the stability of the compound and its potential for further synthetic diversification.
Mechanistic Investigations of this compound Transformations
Any study of the transformations of this compound would necessitate detailed mechanistic investigations to understand the underlying reaction pathways. These investigations would likely employ a combination of experimental and computational techniques.
Key areas for mechanistic study would include:
Kinetics: Measuring reaction rates to determine the order of the reaction and the influence of reactant concentrations.
Isotope Labeling Studies: Using deuterium (B1214612) labeling to probe the involvement of specific C-H bonds in activation steps.
Stereochemical Analysis: Determining the stereochemical outcome of reactions to infer mechanistic details, such as inversion or retention of configuration.
Computational Modeling (DFT): Calculating transition state energies and reaction profiles to support or refute proposed mechanisms.
For example, in a hypothetical rearrangement reaction of this compound under acidic conditions, computational studies could help to elucidate whether the reaction proceeds through a classical carbocation intermediate or involves concerted bond migrations influenced by the fluorine substituent.
Advanced Spectroscopic and Spectrometric Characterization Methodologies for 3 Fluoro 3 Methylcyclobutyl Methanol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organofluorine compounds in solution. It provides data on the chemical environment of various nuclei, most commonly ¹H, ¹³C, and ¹⁹F, and through-bond or through-space correlations between them. For a molecule like (3-Fluoro-3-methylcyclobutyl)methanol, which contains a stereocenter and a puckered cyclobutane (B1203170) ring, NMR is indispensable for determining its three-dimensional structure and relative stereochemistry. researchgate.netresearchgate.net
While one-dimensional (1D) NMR spectra provide initial information on the types and numbers of different nuclei, two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular puzzle. These techniques correlate signals from different nuclei, revealing connectivity and spatial relationships.
Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). For this compound, COSY would reveal correlations between the protons of the hydroxymethyl group (-CH₂OH) and the adjacent ring proton, as well as couplings between the different methylene (B1212753) protons on the cyclobutane ring.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. It is invaluable for assigning the ¹³C signals of the cyclobutane ring carbons and the methyl and hydroxymethyl carbons by linking them to their known proton resonances.
Nuclear Overhauser Effect Spectroscopy (NOESY): Unlike the previous techniques that show through-bond connectivity, NOESY reveals through-space proximity between nuclei, regardless of whether they are bonded. This is particularly powerful for stereochemical analysis. For the cyclobutane ring, NOESY correlations can help determine the relative orientation (cis/trans) of the substituents by showing which groups are on the same face of the ring. For instance, a NOESY correlation between the methyl protons and the hydroxymethyl protons would suggest a specific stereoisomer.
The combined application of these 2D NMR techniques allows for the unambiguous assignment of nearly all ¹H and ¹³C resonances and provides a detailed picture of the molecule's covalent framework and stereochemistry. chemrxiv.org
Interactive Table 1: Illustrative ¹H and ¹³C NMR Data for this compound
This table presents hypothetical NMR data based on typical chemical shifts for similar structural motifs. Actual values may vary.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key 2D NMR Correlations (COSY, HMBC) |
| 1-C | - | ~45.0 | HMBC from -CH ₃, -CH ₂OH, Ring CH ₂ |
| 1-CH₃ | ~1.3 (singlet) | ~25.0 | HMBC to C -1, C -2, C -4 |
| 1-CH₂OH | ~3.6 (singlet) | ~68.0 | HMBC to C -1 |
| 2,4-CH₂ | ~2.0-2.5 (multiplet) | ~35.0 | COSY with other ring protons; HMBC to C -1, C -3 |
| 3-C | - | ~95.0 (JCF ≈ 200 Hz) | HMBC from Ring CH ₂ |
| -OH | ~1.8 (broad singlet) | - | - |
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a crucial analytical technique. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive NMR probe. wikipedia.org Key advantages of ¹⁹F NMR include its vast chemical shift range (around 800 ppm), which minimizes signal overlap, and its sensitivity to the local electronic environment. thermofisher.com
In the analysis of this compound, the ¹⁹F NMR spectrum would likely show a single primary resonance, as there is only one fluorine atom. The precise chemical shift of this signal provides information about the electronic nature of the C-F bond. Furthermore, this fluorine signal will be split into complex multiplets due to coupling with nearby protons (²JFH and ³JFH), particularly the protons on the adjacent C2 and C4 positions of the cyclobutane ring. thermofisher.com The magnitude of these coupling constants can provide valuable conformational information. researchgate.net Decoupling experiments, where protons are irradiated while the ¹⁹F signal is observed, can simplify the spectrum to a singlet, confirming which signals are coupled.
Interactive Table 2: Expected ¹⁹F NMR Parameters for this compound
| Parameter | Expected Value | Information Gained |
| Chemical Shift (δ) | -140 to -180 ppm | Confirms the presence of a tertiary alkyl fluoride (B91410). |
| Multiplicity | Complex multiplet | Indicates coupling to neighboring ¹H nuclei. |
| Coupling Constants (JFH) | 20-30 Hz (geminal/vicinal) | Provides data on molecular geometry and conformation. |
Mass Spectrometry (MS) Techniques for Structural Confirmation of Reaction Products
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the molecule. For a newly synthesized derivative of this compound, HRMS is used to confirm that the product has the expected molecular formula. By comparing the experimentally measured exact mass with the calculated theoretical mass for the proposed formula, researchers can confidently confirm the identity of the compound, distinguishing it from other potential products with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. This process provides detailed structural information by revealing how a molecule breaks apart under energetic conditions. nih.gov
For this compound, the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would be selected as the precursor. Collision-induced dissociation (CID) would then be used to fragment it. The resulting fragmentation pattern is often characteristic of the molecule's structure. nih.gov Common fragmentation pathways for this compound could include:
Loss of a water molecule (-18 Da) from the alcohol group.
Loss of the hydroxymethyl radical (•CH₂OH, -31 Da).
Cleavage of the cyclobutane ring, a characteristic fragmentation pathway for cyclic compounds. researchgate.net
Loss of a methyl radical (•CH₃, -15 Da).
By analyzing the masses of the resulting fragments, the connectivity of the original molecule can be pieced together, providing strong corroborating evidence for the structure determined by NMR. mdpi.com
Interactive Table 3: Plausible HRMS Data and MS/MS Fragments for this compound (C₆H₁₁FO)
| Ion | Calculated Exact Mass | Observed Fragment (m/z) | Plausible Identity of Fragment |
| [M+H]⁺ | 119.0867 | 119.0865 | Protonated Molecule |
| Fragment 1 | - | 101.0761 | [M+H - H₂O]⁺ |
| Fragment 2 | - | 87.0812 | [M - CH₂OH]⁺ |
| Fragment 3 | - | 103.0918 | [M - CH₃]⁺ |
Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing its molecular vibrations.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The IR spectrum of this compound would show characteristic absorption bands confirming the presence of key functional groups. A strong, broad band around 3300-3400 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. nist.gov C-H stretching vibrations for the alkyl groups (methyl and cyclobutane ring) would appear just below 3000 cm⁻¹. quimicaorganica.org The C-O stretching vibration of the primary alcohol would be visible in the 1050-1150 cm⁻¹ region. A key feature would be the C-F stretching vibration, which typically appears as a strong band in the 1000-1100 cm⁻¹ region. aip.org
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the symmetric vibrations of the cyclobutane ring backbone might be more prominent in the Raman spectrum.
Together, IR and Raman spectroscopy provide a comprehensive fingerprint of the molecule's functional groups, confirming the presence of the hydroxyl, alkyl, and fluoro moieties and offering a straightforward method for monitoring reaction progress or confirming the identity of the final product. researchgate.net
Interactive Table 4: Key Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | IR | 3300 - 3400 | Strong, Broad |
| C-H Stretch (alkyl) | IR, Raman | 2850 - 3000 | Strong (IR), Medium (Raman) |
| C-O Stretch | IR | 1050 - 1150 | Strong |
| C-F Stretch | IR | 1000 - 1100 | Strong |
| CH₂ Scissoring | IR | ~1465 | Medium |
Computational and Theoretical Chemistry Studies of 3 Fluoro 3 Methylcyclobutyl Methanol
Ab Initio and Density Functional Theory (DFT) Calculations on Electronic Structure and Stability
Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to study the electronic structure and stability of molecules. Ab initio methods are based on first principles, without the use of empirical parameters. DFT, a computationally more efficient alternative, calculates the electronic structure based on the electron density.
For (3-fluoro-3-methylcyclobutyl)methanol, these calculations could be employed to determine key electronic properties. A typical approach involves geometry optimization to find the lowest energy structure, followed by frequency calculations to confirm it is a true minimum on the potential energy surface. DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), are often used for such studies. researchgate.net These calculations would yield information on bond lengths, bond angles, and dihedral angles.
The stability of the molecule can be assessed by its total electronic energy. Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability and reactivity. A larger gap generally implies greater stability.
Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen and fluorine atoms, indicating their nucleophilic character, and positive potential around the hydrogen atoms of the hydroxyl group and methyl group.
While no specific studies on this compound were found, studies on similar molecules like 3-fluoropyridine (B146971) have demonstrated the utility of DFT in understanding how solvent effects can influence molecular parameters and stability. researchgate.net
Conformational Analysis and Energy Landscapes of the Cyclobutyl Ring
The cyclobutyl ring is not planar and exists in puckered conformations to relieve ring strain. For a substituted cyclobutane (B1203170) like this compound, various conformations are possible due to the ring puckering and the orientation of the substituents.
Conformational analysis aims to identify the stable conformers and determine their relative energies. This is typically done by performing a systematic scan of the potential energy surface. For the cyclobutyl ring, the key parameter is the puckering angle. By systematically varying this angle and optimizing the geometry at each step, an energy landscape can be constructed.
The presence of a fluorine atom and a methyl group at the same carbon atom (C3) introduces steric and electronic effects that influence the preferred conformation. The bulky methyl group and the electronegative fluorine atom will have specific interactions with the hydroxymethyl group at C1. These interactions, including steric hindrance and dipole-dipole interactions, will determine the most stable puckered conformation of the ring and the rotational orientation of the hydroxymethyl group.
Computational methods can predict the energy barriers between different conformers, providing information on the flexibility of the ring system.
Molecular Dynamics Simulations for Conformational Dynamics
While conformational analysis identifies stable energy minima, molecular dynamics (MD) simulations provide a picture of the molecule's dynamic behavior over time. nih.govnih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing the exploration of conformational space and the study of time-dependent properties. nih.govnih.gov
For this compound, an MD simulation would start with an optimized geometry and simulate its motion over a period of nanoseconds or longer. nih.gov The simulation would reveal how the cyclobutyl ring puckers and how the hydroxymethyl group rotates at a given temperature. By analyzing the trajectory of the simulation, one can identify the most populated conformations and the transitions between them. mdpi.com
MD simulations can be performed in a vacuum or, more realistically, in the presence of a solvent to account for intermolecular interactions. These simulations can provide insights into how the solvent affects the conformational preferences and dynamics of the molecule. The results of MD simulations can be used to calculate various properties, such as average structural parameters and time correlation functions, which can be compared with experimental data.
Quantum Chemical Studies of Reaction Mechanisms Involving this compound
Quantum chemical methods are invaluable for elucidating the mechanisms of chemical reactions. For this compound, these methods can be used to study various potential reactions, such as oxidation of the alcohol, substitution of the fluorine atom, or ring-opening reactions.
To study a reaction mechanism, one would first identify the reactants and products. Then, using methods like DFT, the transition state (TS) connecting them is located. The TS is a saddle point on the potential energy surface, and its geometry and energy are crucial for understanding the reaction kinetics. The energy difference between the reactants and the TS gives the activation energy, which determines the reaction rate.
For example, in a hypothetical reaction involving the abstraction of a hydrogen atom from the hydroxymethyl group, quantum chemical calculations could determine the activation energy and the geometry of the transition state. Isotopic labeling studies, in conjunction with calculations, could further validate the proposed mechanism.
While no specific reaction mechanisms involving this compound have been reported in the searched literature, studies on the reaction of fluorine atoms with methanol (B129727) show that different reaction pathways can be investigated computationally. rsc.org
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
Computational chemistry can accurately predict various spectroscopic parameters, which is extremely useful for structure elucidation and interpretation of experimental spectra. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts would be of particular interest.
The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR shielding tensors. nanobioletters.comnih.gov From these tensors, the isotropic chemical shifts for ¹H, ¹³C, and ¹⁹F can be calculated. The accuracy of the predicted chemical shifts depends on the level of theory, the basis set, and the inclusion of solvent effects. nih.gov
For this compound, theoretical calculations could predict the chemical shifts for all the unique protons, carbons, and the fluorine atom. These predicted values can then be compared with experimental NMR data to confirm the structure of the molecule. Discrepancies between calculated and experimental shifts can often provide further insights into subtle conformational or electronic effects.
Recent advancements have also seen the use of machine learning models, trained on large datasets of experimental and calculated NMR data, to predict chemical shifts with high accuracy. nih.gov
Table of Predicted NMR Chemical Shifts (Hypothetical)
Below is a hypothetical data table illustrating the kind of output one might expect from a DFT-based NMR prediction for this compound. Please note that these are not real calculated or experimental values.
| Atom | Predicted Chemical Shift (ppm) |
| ¹H (CH₂) | 2.1 - 2.5 |
| ¹H (CH₂) | 2.6 - 3.0 |
| ¹H (CH₃) | 1.2 - 1.5 |
| ¹H (CH₂OH) | 3.5 - 3.8 |
| ¹H (OH) | 1.8 - 2.2 |
| ¹³C (C-F) | 90 - 100 |
| ¹³C (C-CH₃) | 30 - 40 |
| ¹³C (CH₂) | 35 - 45 |
| ¹³C (C-CH₂OH) | 40 - 50 |
| ¹³C (CH₂OH) | 65 - 75 |
| ¹⁹F | -180 to -200 |
| This table is for illustrative purposes only. |
Applications of 3 Fluoro 3 Methylcyclobutyl Methanol As a Synthetic Intermediate
Building Block for Complex Fluorinated Organic Molecules
The strategic introduction of fluorine into organic molecules is a well-established method for modulating their biological and material properties. nih.gov (3-Fluoro-3-methylcyclobutyl)methanol serves as an excellent scaffold for constructing intricate molecules where the presence and specific orientation of a fluorine atom are critical for function. Organic fluorides are widely utilized in pharmaceuticals, agrochemicals, and materials science due to the unique characteristics of the fluorine atom. mdpi.com
Spirocycles, which contain two rings connected by a single common atom, are of increasing interest in drug discovery because their inherent three-dimensionality allows for better exploration of biological target space compared to flat aromatic systems. nih.gov The rigid cyclobutane (B1203170) core of this compound makes it an ideal precursor for spirocyclic structures. The defined geometry of the cyclobutane ring provides a rigid anchor point, leading to scaffolds with well-defined exit vectors for substituents. nih.gov
The synthesis of these spirocycles can involve converting the primary alcohol of this compound into a suitable functional group that can participate in an intramolecular cyclization reaction. This approach allows the fluorinated cyclobutane unit to be fused into a larger, more complex polycyclic framework, creating novel three-dimensional molecular shapes.
Table 1: Examples of Spirocyclic Systems Derived from Cyclobutane Precursors
| Spirocycle Class | Synthetic Strategy | Role of Fluorinated Cyclobutane Moiety |
|---|---|---|
| Spirocyclic Ketones | Intramolecular alkylation of a tethered nucleophile | Provides a rigid, 3D core structure. |
| Spiro-heterocycles | Intramolecular hetero-Diels-Alder reaction | Acts as a dienophile or diene precursor. |
This table is illustrative of general strategies for spirocycle synthesis where a cyclobutane moiety could be incorporated.
Macrocycles are a significant class of molecules, encompassing many important drugs like antibiotics and immunosuppressants. researchgate.net Diversity-oriented synthesis strategies are often employed to generate large libraries of macrocycles for screening against biological targets. nih.govcore.ac.uk this compound can be used as a key building block in these synthetic strategies.
The alcohol functionality can be used as a point of attachment to a linear precursor chain. Subsequent macrocyclization, often through methods like ring-closing metathesis or amide bond formation, incorporates the fluorinated cyclobutyl group into the macrocyclic ring. The presence of this moiety can impart conformational constraint on the macrocycle, reducing its flexibility and potentially increasing its binding affinity and selectivity for a target protein. Furthermore, the fluorinated group can enhance membrane permeability, a crucial property for drug candidates. researchgate.net
Precursor in Heterocycle Synthesis with a Fluorinated Cyclobutyl Moiety
Heterocyclic compounds are fundamental to medicinal chemistry, forming the core of a vast number of pharmaceuticals. The incorporation of a fluorinated cyclobutyl group onto a heterocyclic scaffold can lead to novel drug candidates with improved properties. This compound is a valuable precursor for this purpose. The primary alcohol can be readily converted into other functional groups, such as halides or amines, which can then participate in cyclization reactions to form the heterocyclic ring. For instance, related difluorocyclobutane derivatives have been shown to react with organolithium reagents to form substituted 3-fluoropyridines. researchgate.net This demonstrates the utility of the fluorinated cyclobutane ring as a structural template for heterocycle synthesis.
Role in the Synthesis of Scaffolds with Defined Spatial Orientation
The creation of molecular scaffolds with precisely controlled three-dimensional arrangements of functional groups is a central goal of medicinal chemistry. The rigid nature of the cyclobutane ring in this compound makes it an excellent foundation for such scaffolds. nih.gov Unlike flexible aliphatic chains, the cyclobutane framework restricts the possible conformations of attached substituents, leading to a more defined spatial orientation. This pre-organization can result in higher binding affinity to biological targets by reducing the entropic penalty upon binding. The quaternary center containing both a fluorine and a methyl group further enhances this structural rigidity and provides a specific stereochemical environment.
Applications in Materials Science Precursor Synthesis (e.g., monomers for polymers)
The unique properties of fluorinated compounds are also highly valued in materials science. mdpi.com Fluorinated polymers often exhibit enhanced thermal stability, chemical resistance, and specific surface properties (e.g., hydrophobicity). This compound can serve as a monomer or a precursor to a monomer for the synthesis of novel fluorinated polymers.
The primary alcohol group allows it to be incorporated into polyesters, polyethers, or polyurethanes through standard polymerization reactions. The resulting polymers would feature the 3-fluoro-3-methylcyclobutyl group as a pendent side chain. This side chain could influence the polymer's bulk properties, such as its glass transition temperature and thermal degradation profile. For example, the synthesis of hybrid fluorosilicones has demonstrated that incorporating fluorinated aromatic units can enhance thermal stability. utoronto.ca Similarly, the use of furan-3-methanol in producing thermosetting resins highlights the role of functionalized small rings in polymer chemistry. georganics.sk
Table 2: Potential Polymer Applications of this compound
| Polymer Type | Method of Incorporation | Potential Properties Conferred by Fluorinated Moiety |
|---|---|---|
| Polyesters | Polycondensation with a diacid | Increased thermal stability, hydrophobicity. |
| Polyethers | Ring-opening polymerization of a derived epoxide | Lower refractive index, chemical resistance. |
This table outlines potential applications based on the functional group and known properties of fluoropolymers.
Synthesis and Exploration of Analogues and Derivatives of 3 Fluoro 3 Methylcyclobutyl Methanol
Structure-Reactivity Relationship Studies in Related Fluorinated Cyclobutyl Alcohols
The reactivity of the hydroxyl group in fluorinated cyclobutyl alcohols is intricately linked to the electronic and steric effects imposed by the fluorine and methyl substituents, as well as the inherent strain of the four-membered ring. While comprehensive structure-reactivity studies on a homologous series of fluorinated cyclobutyl alcohols are not extensively documented, fundamental principles of organic chemistry allow for the extrapolation of expected trends.
The C-F bond is highly polarized towards fluorine, creating a significant dipole moment. This strong inductive effect (-I) of the fluorine atom can influence the acidity of the hydroxyl proton. When the fluorine is positioned in proximity to the alcohol, it can increase the acidity of the O-H bond, making the alcohol a better hydrogen bond donor. Conversely, the lone pairs on the fluorine atom can engage in intramolecular hydrogen bonding with the hydroxyl proton, which can modulate its reactivity.
The stereochemical relationship between the substituents also plays a crucial role. For instance, in a cis-isomer where the fluorine and hydroxymethyl groups are on the same face of the ring, through-space interactions and intramolecular hydrogen bonding are more likely to occur compared to the corresponding trans-isomer. These interactions can influence the conformational preferences of the cyclobutane (B1203170) ring and, consequently, the accessibility and reactivity of the hydroxyl group.
The inherent ring strain of the cyclobutane scaffold affects the bond angles and hybridization of the ring carbons, which in turn influences the reactivity of the attached functional groups. The puckered conformation of the cyclobutane ring can lead to different steric environments for substituents in pseudo-axial and pseudo-equatorial positions, impacting their reactivity in substitution and elimination reactions.
| Compound | Relative Position of F and CH₂OH | Expected Dominant Electronic Effect on OH Reactivity | Potential for Intramolecular H-Bonding | Expected Impact on Acidity |
| cis-(3-Fluoro-3-methylcyclobutyl)methanol | Syn-periplanar | Inductive electron withdrawal | High | Increased |
| trans-(3-Fluoro-3-methylcyclobutyl)methanol | Anti-periplanar | Inductive electron withdrawal | Low | Slightly Increased |
| cis-(2-Fluoro-3-methylcyclobutyl)methanol | Gauche | Inductive electron withdrawal | Moderate | Increased |
| trans-(2-Fluoro-3-methylcyclobutyl)methanol | Anti | Inductive electron withdrawal | Low | Slightly Increased |
Table 1. Predicted structure-reactivity trends in fluorinated cyclobutyl alcohols based on stereoelectronic principles.
Synthesis of Isomeric (3-Fluoro-3-methylcyclobutyl)methanol Derivatives
The synthesis of specific isomers of this compound presents a significant stereochemical challenge. The control over the relative and absolute stereochemistry of the three substituents on the cyclobutane ring requires carefully designed synthetic strategies.
One common approach involves the [2+2] cycloaddition of a ketene (B1206846) or ketene equivalent with an appropriately substituted alkene. The stereochemical outcome of the cycloaddition can often be controlled by the choice of reactants and reaction conditions. For instance, the cycloaddition of a chiral ketene acetal (B89532) with a fluorinated alkene could provide a route to enantiomerically enriched cyclobutanone (B123998) precursors. Subsequent reduction of the ketone and introduction of the methyl group would lead to the desired alcohol.
Alternatively, the functionalization of a pre-existing cyclobutane ring offers another avenue. Starting from a symmetrical precursor like 3-methylenecyclobutanone, a sequence of stereoselective reactions can be employed. For example, an asymmetric epoxidation of the exocyclic double bond, followed by ring-opening with a fluoride (B91410) source, could establish the stereochemistry at one center. Subsequent stereocontrolled addition of a methyl group to the ketone would then furnish a specific diastereomer.
The relative stereochemistry of the fluorine and methyl groups can also be influenced by the choice of fluorinating agent and the substrate. For example, the fluorination of a tertiary alcohol precursor with reagents like diethylaminosulfur trifluoride (DAST) can proceed with either retention or inversion of configuration, depending on the reaction conditions and the substrate's steric and electronic properties.
| Isomer | Potential Synthetic Strategy | Key Stereochemistry-Determining Step |
| cis-isomer | [2+2] Cycloaddition followed by reduction and methylation | Stereoselectivity of the cycloaddition |
| trans-isomer | Stereoselective fluorination of a tertiary alcohol precursor | Nucleophilic substitution with inversion of configuration |
| Enantiomerically pure isomer | Asymmetric synthesis using a chiral auxiliary or catalyst | Enantioselective functionalization of a prochiral starting material |
Table 2. Potential synthetic approaches to isomeric this compound derivatives.
Introduction of Additional Stereogenic Centers in Analogues
The synthesis of analogues of this compound with additional stereogenic centers introduces further complexity and requires highly stereocontrolled synthetic methods. The creation of vicinal stereocenters on a cyclobutane ring is a particularly challenging endeavor due to the conformational constraints of the four-membered ring.
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of polysubstituted cyclobutanes. For example, a Michael addition of a nucleophile to a substituted cyclobutene (B1205218), catalyzed by a chiral amine or phosphine, can generate a new stereocenter with high enantioselectivity. Subsequent functionalization of the resulting cyclobutane can then lead to analogues with multiple stereocenters.
Another strategy involves the diastereoselective functionalization of a chiral cyclobutane precursor. For instance, the enolate of a chiral cyclobutanone can be alkylated or aldolized, with the existing stereocenter directing the approach of the electrophile to create a new stereocenter with a specific relative configuration. The use of chiral auxiliaries attached to the cyclobutane ring can also effectively control the stereochemical outcome of subsequent reactions.
Furthermore, tandem reactions that form the cyclobutane ring and introduce multiple stereocenters in a single operation are highly efficient. For example, a catalyzed [2+2] cycloaddition between two different prochiral alkenes can, in principle, generate a cyclobutane with up to four new stereocenters. The development of catalysts that can control both the regio- and stereoselectivity of such reactions is an active area of research.
| Analogue Type | Synthetic Approach | Key Features |
| Diastereomerically enriched analogues | Diastereoselective alkylation of a chiral cyclobutanone enolate | Substrate-controlled stereoselection |
| Enantiomerically enriched analogues | Organocatalytic Michael addition to a cyclobutene | Catalyst-controlled enantioselection |
| Analogues with multiple contiguous stereocenters | Tandem [2+2] cycloaddition/functionalization | High step economy and complexity generation |
Table 3. Strategies for the introduction of additional stereogenic centers in analogues.
Synthesis of Homo- and Hetero-atom Containing Analogues (e.g., cyclobutane carboxylic acids, amines)
The synthesis of analogues where the hydroxymethyl group of this compound is replaced by other functional groups, such as carboxylic acids or amines, expands the chemical space and allows for the exploration of new biological activities.
Cyclobutane Carboxylic Acid Analogues:
The synthesis of 3-fluoro-3-methylcyclobutane-1-carboxylic acid can be achieved through several routes. One common method involves the oxidation of the corresponding primary alcohol, this compound, using standard oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.
Alternatively, a cyclobutanone precursor can be converted to the corresponding cyanohydrin, followed by hydrolysis of the nitrile to the carboxylic acid. The introduction of the fluorine and methyl groups would need to be accomplished at an earlier stage in the synthesis. For example, starting from 3-oxocyclobutanecarboxylic acid, a Grignard reaction with a methylmagnesium halide followed by fluorination could provide a route to the desired product. bioorganica.com.ua
Cyclobutane Amine Analogues:
The synthesis of 3-fluoro-3-methylcyclobutan-1-amine (B1652349) can be accomplished through the reductive amination of a 3-fluoro-3-methylcyclobutanone precursor. Reaction of the ketone with ammonia (B1221849) or a primary amine in the presence of a reducing agent, such as sodium cyanoborohydride, yields the corresponding amine.
Another approach is the Curtius or Hofmann rearrangement of a cyclobutanecarboxylic acid derivative. For instance, the conversion of 3-fluoro-3-methylcyclobutane-1-carboxylic acid to the corresponding acyl azide, followed by thermal rearrangement and hydrolysis, would provide the primary amine. The synthesis of such amines is of particular interest as they are valuable building blocks in medicinal chemistry. researchgate.net
| Analogue | Synthetic Precursor | Key Transformation | Relevant Reagents |
| 3-Fluoro-3-methylcyclobutane-1-carboxylic acid | This compound | Oxidation | PCC, Swern oxidation reagents |
| 3-Fluoro-3-methylcyclobutane-1-carboxylic acid | 3-Oxocyclobutanecarboxylic acid | Grignard reaction, Fluorination | CH₃MgBr, DAST |
| 3-Fluoro-3-methylcyclobutan-1-amine | 3-Fluoro-3-methylcyclobutanone | Reductive amination | NH₃, NaBH₃CN |
| 3-Fluoro-3-methylcyclobutan-1-amine | 3-Fluoro-3-methylcyclobutane-1-carboxylic acid | Curtius rearrangement | DPPA, heat; then H₂O |
Table 4. Synthetic routes to homo- and hetero-atom containing analogues.
Emerging Research Avenues and Future Perspectives in 3 Fluoro 3 Methylcyclobutyl Methanol Chemistry
Development of Novel and Sustainable Synthetic Routes for Fluorinated Cyclobutyl Systems
The synthesis of specifically substituted cyclobutanes, particularly those bearing fluorine, presents a considerable challenge. However, recent advancements in synthetic methodology offer promising avenues for the construction of (3-Fluoro-3-methylcyclobutyl)methanol and its derivatives.
Current research in the synthesis of fluorinated cyclobutanes focuses on several key strategies. One promising approach involves the [2+2] cycloaddition of fluorinated alkenes with appropriate partners. For instance, the sunlight-promoted, catalyst-free [2+2] cycloaddition of fluorinated chalconoids has been shown to produce cyclobutane (B1203170) derivatives, with the regio- and stereoselectivity being influenced by the substitution pattern. researchgate.net This suggests a potential route to a precursor of this compound through the cycloaddition of a suitably substituted fluoroalkene.
Another area of intense investigation is the development of catalytic and stereoselective methods. A recent study highlighted a rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes, which provides access to chiral monofluorinated cyclobutenes and gem-difluorinated α-boryl cyclobutanes. nih.govresearchgate.net These intermediates are versatile building blocks that could be further elaborated to yield chiral fluorinated cyclobutane derivatives, including alcohols like this compound. nih.govresearchgate.net
Sustainable fluorination methods are also gaining traction. nottingham.ac.ukresearchgate.net These approaches aim to reduce the reliance on hazardous fluorinating reagents and minimize environmental impact. Techniques such as electrochemical and photochemical fluorination are being explored for their potential to offer greener alternatives to traditional methods. The application of these sustainable techniques to cyclobutane systems could provide more environmentally friendly pathways to compounds like this compound.
A plausible synthetic approach to 3-fluoro-3-methylcyclobutane-1-carboxylic acid, a potential precursor to this compound, could start from cyclobutanone (B123998). researchgate.net Nucleophilic fluorination strategies have been successfully employed for the multigram synthesis of 3-fluorocyclobutanecarboxylic acid, which can then be converted to various monofluorinated cyclobutane-derived alcohols. researchgate.net
| Synthetic Strategy | Key Features | Potential Application for this compound |
| [2+2] Cycloaddition | Sunlight-promoted, catalyst-free | Synthesis of a cyclobutane precursor from a fluoroalkene. researchgate.net |
| Asymmetric Hydroboration | Rhodium-catalyzed, high regio- and enantioselectivity | Access to chiral monofluorinated cyclobutane building blocks. nih.govresearchgate.net |
| Sustainable Fluorination | Electrochemical, photochemical methods | Greener synthetic routes with reduced hazardous waste. |
| Nucleophilic Fluorination | Scalable synthesis from readily available starting materials | A potential route to a carboxylic acid precursor. researchgate.net |
Exploration of New Reactivity Profiles and Catalytic Transformations
The reactivity of this compound is expected to be influenced by the interplay of the cyclobutane ring strain, the electron-withdrawing nature of the fluorine atom, and the reactivity of the primary alcohol.
The alcohol moiety offers a handle for a variety of transformations. For instance, acid-catalyzed dehydration of cyclobutylmethanol is known to proceed via an E1 mechanism, leading to the formation of alkenes. brainly.comaskfilo.comchegg.comchegg.com In the case of this compound, this reaction could potentially lead to different isomeric fluoro-methylenecyclobutanes, which are valuable synthetic intermediates. The reaction of cyclobutylmethanol with hydrogen halides to form the corresponding halocyclobutane is also a known transformation. stackexchange.com
Recent research has also focused on copper-catalyzed radical cascade reactions of simple cyclobutanes to synthesize highly functionalized cyclobutene (B1205218) derivatives. rsc.org Such methodologies could potentially be applied to this compound to introduce further functionalization on the cyclobutane ring.
Furthermore, the development of catalytic methods for the transformation of fluorinated compounds is a key area of research. This includes palladium-catalyzed cascade transformations for the construction of cyclobutane-embedded frameworks and other catalytic processes that can selectively modify the fluorinated carbocycle. acs.org
| Reaction Type | Expected Outcome for this compound |
| Acid-Catalyzed Dehydration | Formation of isomeric fluoro-methylenecyclobutanes. brainly.comaskfilo.comchegg.comchegg.com |
| Reaction with HX | Formation of the corresponding halocyclobutane. stackexchange.com |
| Radical Cascade Reactions | Introduction of further functional groups on the cyclobutane ring. rsc.org |
| Catalytic Transformations | Selective modification of the fluorinated cyclobutane core. acs.org |
Advanced Applications in Chemical Biology Tool Development (as a synthetic scaffold, not as a drug)
Fluorinated cyclobutanes are increasingly recognized for their potential as unique scaffolds in medicinal chemistry and chemical biology. The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and conformation, without a large increase in steric bulk. researchgate.net
The rigid framework of the cyclobutane ring in this compound can serve as a conformational constraint, making it an attractive building block for the synthesis of biologically active molecules with well-defined three-dimensional structures. researchgate.netchemrxiv.org This is particularly valuable in the design of probes and tools to study biological systems, where precise control over molecular shape is crucial.
Fluorinated cyclobutane-containing amino acids have already demonstrated their utility as tools for solid-state 19F NMR peptide studies and as building blocks in the chemistry of peptidomimetics. researchgate.net By analogy, this compound could be elaborated into novel fluorinated amino acids or other molecular probes. The hydroxymethyl group provides a convenient point of attachment for further synthetic modifications, allowing for the incorporation of this fluorinated scaffold into larger and more complex molecular architectures.
| Potential Application | Rationale |
| Conformationally Restricted Scaffolds | The rigid cyclobutane ring can lock the conformation of a molecule. researchgate.netchemrxiv.org |
| Molecular Probes for 19F NMR | The fluorine atom can be used as a sensitive probe for NMR studies. researchgate.net |
| Building Blocks for Peptidomimetics | Incorporation into peptides can induce specific secondary structures. researchgate.net |
Integration with Flow Chemistry and Automated Synthesis Platforms for Fluorinated Compounds
The synthesis of fluorinated compounds often involves the use of hazardous reagents and requires precise control over reaction conditions. Flow chemistry and automated synthesis platforms offer significant advantages in this context, including enhanced safety, improved reproducibility, and the ability to rapidly screen and optimize reaction parameters. mit.edursc.orgvapourtec.comrsc.orgresearchgate.net
The integration of fluorination reactions into continuous flow systems is a rapidly developing area. mit.edursc.orgvapourtec.comrsc.orgresearchgate.net Flow reactors allow for the safe handling of toxic and corrosive fluorinating agents and can facilitate reactions that are difficult to control in batch processes. vapourtec.com Electrochemical fluorination in flow has emerged as a scalable and safe protocol, offering a sustainable alternative to traditional methods. rsc.org
Automated synthesis platforms, such as those that utilize reagent cartridges, are also becoming increasingly accessible to the broader chemistry community. sigmaaldrich.comyoutube.com These systems can automate multi-step synthetic sequences, including reactions commonly used in the synthesis of fluorinated compounds like amide bond formation, Suzuki coupling, and Boc protection/deprotection. sigmaaldrich.com Such platforms could be readily adapted for the synthesis and derivatization of this compound, accelerating the exploration of its chemical space and potential applications.
| Technology | Advantages for this compound Chemistry |
| Flow Chemistry | Enhanced safety in handling hazardous fluorinating agents, precise control over reaction conditions, and improved scalability. mit.edursc.orgvapourtec.comrsc.orgresearchgate.net |
| Automated Synthesis | Rapid synthesis and derivatization, high-throughput screening of reaction conditions, and improved reproducibility. sigmaaldrich.comyoutube.com |
Q & A
Q. How can researchers optimize the synthetic yield of (3-Fluoro-3-methylcyclobutyl)methanol while minimizing side reactions?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For cyclobutane derivatives, key factors include:
-
Temperature control : Lower temperatures (e.g., 0–25°C) reduce fluorination side reactions.
-
Solvent selection : Polar aprotic solvents (e.g., THF or DCM) enhance nucleophilic substitution efficiency .
-
Catalyst use : Lewis acids like BF₃·Et₂O can stabilize intermediates during cyclobutane ring formation .
-
Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively isolates the product from fluorinated byproducts.
- Data Table :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Reduces decomposition |
| Solvent | THF/DCM | Enhances reaction rate |
| Catalyst | BF₃·Et₂O (5 mol%) | Stabilizes intermediates |
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃ (δ ~1.2 ppm) and cyclobutane CH₂ (δ ~2.5–3.0 ppm). Fluorine coupling (³J₃-F) splits cyclobutane proton signals .
- FT-IR : Confirm hydroxyl (O-H stretch: 3200–3600 cm⁻¹) and C-F bonds (stretch: 1100–1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of H₂O or CH₃ groups) .
Q. How can researchers ensure the stability of this compound during storage?
- Methodological Answer :
- Storage conditions : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation and photodegradation.
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical formation .
- Regular QC : Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) every 3 months .
Advanced Research Questions
Q. What are the mechanistic insights into the stereoelectronic effects of the fluorinated cyclobutane ring in this compound?
- Methodological Answer :
-
Computational studies : Use DFT (B3LYP/6-311+G(d,p)) to map electron density distribution. Fluorine’s electronegativity induces ring puckering, altering reactivity at the hydroxyl group .
-
Kinetic isotope effects : Compare reaction rates of deuterated vs. non-deuterated analogs to identify rate-determining steps (e.g., SN2 vs. radical pathways) .
- Data Table :
| Computational Parameter | Value | Implication |
|---|---|---|
| C-F Bond Length | 1.38 Å | High polarity |
| Dihedral Angle (C3-F) | 25° | Ring strain |
Q. How can chiral resolution be achieved for enantiomers of this compound?
- Methodological Answer :
- Chiral chromatography : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers (α > 1.2) .
- Derivatization : Convert to diastereomeric esters (e.g., Mosher’s acid) for X-ray crystallography .
- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra to assign absolute configuration .
Q. What strategies address contradictions in reported biological activity data for fluorinated cyclobutane derivatives?
- Methodological Answer :
- Meta-analysis : Aggregate data from PubChem and validated literature to identify outliers (e.g., inconsistent IC₅₀ values due to assay variability) .
- Standardized assays : Use recombinantly expressed enzymes (e.g., cytochrome P450 isoforms) under controlled conditions to minimize inter-lab variability .
- QSAR modeling : Develop quantitative structure-activity relationship models to correlate substituent effects (e.g., fluorine position) with activity trends .
Methodological Challenges and Solutions
Q. How can computational methods predict the metabolic pathways of this compound?
- Answer :
- In silico tools : Use GLORY or ADMET Predictor to identify probable Phase I/II metabolism sites (e.g., hydroxylation at C3 or defluorination) .
- Docking studies : Simulate binding to CYP3A4 or UGT isoforms using AutoDock Vina to predict metabolite formation .
Q. What experimental approaches resolve conflicting NMR data for fluorinated cyclobutane derivatives?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
